molecular formula C23H21FN6O2 B2950544 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1251553-17-9

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B2950544
CAS No.: 1251553-17-9
M. Wt: 432.459
InChI Key: OWLXPSHHGQPVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one features a [1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one core with three key substituents:

  • Position 5: A (4-fluorophenyl)amino group, which may improve bioavailability and target affinity.
  • Position 7: A methyl group, likely influencing steric effects and metabolic stability.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-(4-fluoroanilino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c1-15-13-20-27-29(14-21(31)28-12-4-6-16-5-2-3-7-19(16)28)23(32)30(20)22(25-15)26-18-10-8-17(24)9-11-18/h2-3,5,7-11,13H,4,6,12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLXPSHHGQPVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H27N5OS
  • Molecular Weight : 421.55838 g/mol
  • CAS Number : [To be provided]

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Antimicrobial Activity

Research has shown that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against a range of bacterial strains. A study reported that a related compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and ketoconazole .

CompoundMIC (µg/mL)Bacterial Strain
Compound A16E. coli
Compound B32S. aureus
Target Compound8P. aeruginosa

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies using cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer) cells revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM .

Case Study: Caco-2 Cell Line

  • Control Viability : 100%
  • Viability at 10 µM : 39.8%
  • Viability at 20 µM : 31.9%

This indicates a dose-dependent response where increased concentrations lead to enhanced cytotoxicity.

Anticonvulsant Activity

In another study focusing on anticonvulsant effects, the compound was tested against standard drugs like phenytoin. It showed promising results with significant anticonvulsant activity, indicating potential use in treating epilepsy .

The proposed mechanism of action for the biological activities of this compound involves modulation of specific receptors and pathways:

  • Antimicrobial Action : Likely through inhibition of bacterial DNA synthesis.
  • Anticancer Mechanism : Involves induction of apoptosis in cancer cells via mitochondrial pathways.
  • Anticonvulsant Mechanism : Potentially through modulation of GABAergic transmission or sodium channel blockade.

Comparison with Similar Compounds

Key Findings:

Core Modifications: The target compound’s [4,3-c] triazolopyrimidinone core differs from the [4,3-a] isomer in , which may alter ring planarity and binding interactions.

Substituent Effects :

  • The 4-fluorophenyl group in the target compound and is associated with enhanced bioactivity in anticancer agents.
  • Thioether linkers () may increase metabolic stability but reduce polarity compared to oxygen-based chains .
  • Methoxyphenyl () improves solubility but may decrease membrane permeability compared to methyl groups .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling reactions similar to those in and , such as refluxing intermediates in DMF with bases like cesium carbonate .
  • Palladium-catalyzed cross-coupling (e.g., ) could introduce aryl/heteroaryl groups .

Bioactivity and Pharmacokinetic Insights

  • Anticancer Potential: Fluorophenyl-substituted analogs () show antiproliferative activity, suggesting the target compound may share this property .
  • Similarity Indexing: Tanimoto coefficient analysis () predicts the target compound’s bioactivity based on structural alignment with known HDAC inhibitors like SAHA (~70% similarity) .
  • ADME Properties : Molecular weight (~445.4) and logP (estimated >3) suggest moderate bioavailability but possible challenges in aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.